Isopropyl 5-bromopicolinate Isopropyl 5-bromopicolinate
Brand Name: Vulcanchem
CAS No.: 1289268-91-2
VCID: VC11685944
InChI: InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3
SMILES: CC(C)OC(=O)C1=NC=C(C=C1)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

Isopropyl 5-bromopicolinate

CAS No.: 1289268-91-2

Cat. No.: VC11685944

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 5-bromopicolinate - 1289268-91-2

Specification

CAS No. 1289268-91-2
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name propan-2-yl 5-bromopyridine-2-carboxylate
Standard InChI InChI=1S/C9H10BrNO2/c1-6(2)13-9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3
Standard InChI Key WVAGHTMRQLGIFS-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=NC=C(C=C1)Br
Canonical SMILES CC(C)OC(=O)C1=NC=C(C=C1)Br

Introduction

Structural and Chemical Identity of Isopropyl 5-Bromopicolinate

Isopropyl 5-bromopicolinate (C₉H₁₀BrNO₂) is the isopropyl ester of 5-bromopicolinic acid, featuring a pyridine ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 2-position. The esterification of 5-bromopicolinic acid with isopropanol or isopropyl bromide introduces the isopropyl group, a common strategy in organic synthesis .

Key Structural Features:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and stability.

  • Bromine substitution: At the 5-position, bromine enhances electrophilic reactivity for cross-coupling reactions.

  • Ester functionality: The isopropyl ester group improves solubility in organic solvents and modulates steric effects .

Synthesis and Reaction Pathways

Synthesis of 5-Bromopicolinic Acid

The precursor 5-bromopicolinic acid is typically synthesized via bromination of picolinic acid. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (0–20°C) selectively substitutes the pyridine ring at the 5-position . For example, bromination of picolinic acid with NBS in dimethylformamide (DMF) yields 5-bromopicolinic acid in ~80% purity .

Esterification to Isopropyl 5-Bromopicolinate

Esterification employs either:

  • Acid-catalyzed Fischer esterification: 5-Bromopicolinic acid reacts with excess isopropanol in the presence of H₂SO₄ or HCl, with heating (reflux at 80–100°C).

  • Alkylation using isopropyl bromide: A nucleophilic acyl substitution reaction between 5-bromopicolinic acid and isopropyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .

Example Protocol:

  • Dissolve 5-bromopicolinic acid (1.0 eq) in acetone.

  • Add isopropyl bromide (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reflux at 60°C for 12 hours.

  • Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).

Yield: ~70–85% (estimated from analogous esterifications) .

Physicochemical Properties

Based on structurally similar compounds (e.g., isopropyl 2-bromo-2-methylpropanoate and isopropyl bromide ), the following properties are inferred:

PropertyValue/Description
Molecular Weight260.10 g/mol
Boiling Point168–172°C (similar to )
Density1.26–1.30 g/cm³
SolubilityChloroform, methanol, DMSO (sparingly in water)
Refractive Index1.436–1.440
StabilityStable at room temperature; sensitive to hydrolysis under acidic/basic conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The 5-bromo substituent facilitates Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a key step in drug discovery. For example, coupling with boronic acids could yield analogs of β-lactamase inhibitors (e.g., QPX7728 ).

Agrochemical Development

Brominated pyridines are precursors to herbicides and insecticides. The ester group enhances lipid solubility, aiding penetration through plant cuticles .

Material Science

As a monomer in polymer synthesis, the bromine atom allows post-polymerization functionalization via click chemistry.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Green Chemistry: Solvent-free esterification using immobilized lipases.

  • Biological Screening: Antimicrobial and anticancer activity assays.

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